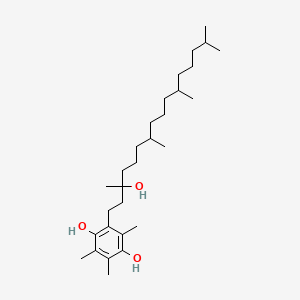
alpha-Tocopherol quinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-tocopherol quinol is a derivative of alpha-tocopherol, which is a member of the vitamin E family. This compound is known for its potent antioxidant properties and plays a crucial role in protecting cells from oxidative damage. This compound is formed through the reduction of alpha-tocopherol quinone, which is an oxidized form of alpha-tocopherol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-tocopherol quinol typically involves the reduction of alpha-tocopherol quinone. This reduction can be achieved using various reducing agents such as sodium borohydride or ascorbic acid under mild conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reduction processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and solvent can vary depending on the specific requirements of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form alpha-tocopherol quinone. This reaction is typically catalyzed by reactive oxygen species.
Reduction: The reduction of alpha-tocopherol quinone to this compound is a common reaction, as mentioned earlier.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide, are commonly used.
Reduction: Sodium borohydride, ascorbic acid, and other reducing agents.
Substitution: Nucleophiles like thiols and amines.
Major Products Formed:
Oxidation: Alpha-tocopherol quinone.
Reduction: this compound.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Alpha-tocopherol quinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and antioxidant mechanisms.
Biology: this compound is studied for its role in cellular protection against oxidative stress.
Medicine: Research focuses on its potential therapeutic effects in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the formulation of skincare products and dietary supplements due to its antioxidant properties.
Wirkmechanismus
Alpha-tocopherol quinol exerts its effects primarily through its antioxidant activity. It donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cellular components. The molecular targets include lipid peroxyl radicals and other reactive oxygen species. The pathways involved in its action include the recycling of alpha-tocopherol quinone back to this compound, which is facilitated by other antioxidants like ascorbate and glutathione.
Vergleich Mit ähnlichen Verbindungen
Alpha-Tocopherol: The parent compound, known for its antioxidant properties.
Alpha-Tocopherol Quinone: The oxidized form of alpha-tocopherol.
Gamma-Tocopherol: Another member of the vitamin E family with distinct antioxidant properties.
Uniqueness: Alpha-tocopherol quinol is unique due to its specific role in the redox cycle of alpha-tocopherol. It acts as an intermediate that can be recycled back to alpha-tocopherol, thereby maintaining the antioxidant capacity of the cell. This recycling mechanism distinguishes it from other similar compounds in the vitamin E family.
Eigenschaften
IUPAC Name |
2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOURHZSBLWSODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933064 |
Source


|
| Record name | 2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14721-75-6 |
Source


|
| Record name | 2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

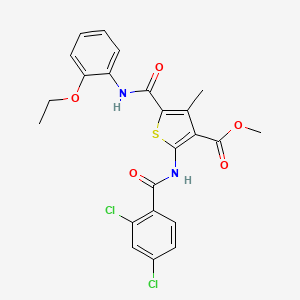


![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12073346.png)

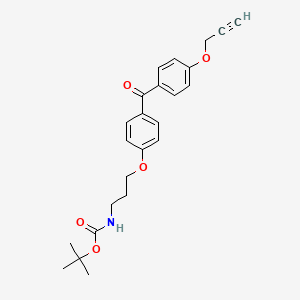
![tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate](/img/structure/B12073371.png)
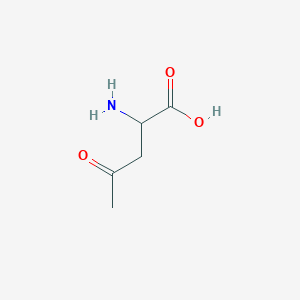
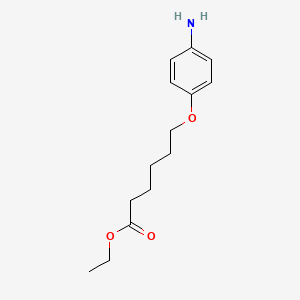
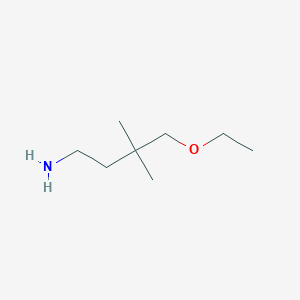
![4,4,11,11-tetramethyl-N-(4-sulfamoylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12073387.png)
![2-(2',5-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12073392.png)

